3-{[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]sulfonyl}pyridine
Description
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-14-4-6-15(7-5-14)25(20,21)16-8-11-19(12-9-16)26(22,23)17-3-2-10-18-13-17/h2-7,10,13,16H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBHFBCBDOXNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrophobic interactions, hydrogen bonding, or other types of molecular interactions.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine include temperature, pH, and the presence of other molecules or ions in the body. Specific details about how these factors influence the compound’s action are currently unknown.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of “3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine” are not well-documented. Compounds with similar structures, such as piperidine derivatives, have been reported to exhibit a wide range of biological activities. These include interactions with enzymes, proteins, and other biomolecules, which could potentially be applicable to “3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine” as well.
Cellular Effects
The cellular effects of “3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine” are currently unknown. Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of “3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine” is not well-understood. Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
3-{[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]sulfonyl}pyridine is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a pyridine ring substituted with a sulfonyl group, linked to a piperidine moiety that is further substituted by a methoxybenzenesulfonyl group. This unique structure may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways relevant to various diseases.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways and offering potential for treating neurodegenerative disorders.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar sulfonamide derivatives. For instance, compounds with a piperidine structure have demonstrated significant antiproliferative effects against various cancer cell lines, including:
These findings suggest that derivatives of this compound could possess similar anticancer properties.
Neuroprotective Effects
Piperazine derivatives have been studied for their neuroprotective effects, particularly in models of Alzheimer's disease. The inhibition of acetylcholinesterase by these compounds suggests a potential role in enhancing cognitive function and slowing neurodegeneration:
| Compound | Activity | Reference |
|---|---|---|
| 4-(4-Methyl)-benzenesulfonyl | Inhibits acetylcholinesterase | |
| 4-(Chloro)-benzenesulfonyl | Reduces amyloid aggregation |
Case Studies
- Anticancer Study : A study conducted on a series of piperidine derivatives showed that modifications at the sulfonamide position significantly enhanced cytotoxicity against the MCF-7 breast cancer cell line. The study emphasized the importance of the methoxy group in increasing lipophilicity and cellular uptake.
- Neuroprotection : Another investigation focused on the neuroprotective effects of sulfonamide derivatives in an Alzheimer’s disease model. The results indicated that these compounds could reduce oxidative stress and improve memory deficits in treated subjects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs, emphasizing differences in substituents, synthesis, and inferred biological properties.
Structural Comparisons
Key Observations:
- Sulfonyl vs.
- Aromatic Substitution : The 4-methoxybenzene group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., chloro, fluoro) in analogs like ADX47273 and compound 10a. This difference may influence receptor-binding affinity and pharmacokinetics .
- Piperidine Modifications : The target compound’s piperidine ring is sulfonylated at both nitrogen and the 4-position, a feature shared with benzaldehyde derivatives () but distinct from antipsychotic 4-piperidinylpyridines (), where piperidine is directly linked to pyridine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
